1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
Description
Properties
IUPAC Name |
1-benzhydryl-4-(4-bromo-2,5-dichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrCl2N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHDJXBZBBWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dichlorobenzenesulfonyl chloride and diphenylmethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Synthetic Route: The sulfonyl chloride reacts with the piperazine derivative in the presence of a base such as triethylamine to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfone derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest possible interactions with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. For example, derivatives of piperazine have been shown to inhibit tumor growth in various cancer models. A study demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Neuropharmacology : The diphenylmethyl moiety in the compound suggests potential activity at neurotransmitter receptors. Research has shown that piperazine derivatives can act as modulators of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
Chemical Biology
The sulfonyl group in the compound enhances its reactivity, making it suitable for further functionalization. This property is particularly useful in chemical biology for the development of targeted probes or inhibitors that can selectively interact with biological macromolecules.
- Targeted Drug Delivery : Case studies have explored the use of sulfonamide derivatives in designing targeted drug delivery systems. These systems leverage the reactivity of sulfonyl groups to conjugate drugs to specific biomolecules, enhancing therapeutic efficacy while minimizing side effects .
Material Science
The compound's unique chemical structure allows it to be incorporated into polymer matrices or other materials for developing advanced materials with specific properties.
- Polymer Composites : Research has indicated that incorporating sulfonyl-containing compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications .
Data Tables
Case Studies
- Anticancer Activity : A study published in PubMed highlighted that piperazine derivatives exhibit significant cytotoxic effects against breast cancer cell lines, suggesting that 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine could be further explored as a lead compound for anticancer drug development .
- Neuropharmacological Effects : Research conducted on similar piperazine derivatives demonstrated their ability to modulate neurotransmitter systems effectively, indicating potential use in treating depression and anxiety disorders .
- Material Development : A recent investigation into polymer composites revealed that incorporating sulfonyl compounds could lead to materials with enhanced durability and heat resistance, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features and activities of 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine with related compounds:
*Estimated based on structural similarity.
Key Observations:
- Halogenation Impact : The target compound’s bromo- and chloro-substitutions enhance steric bulk and electronic effects compared to methyl () or methoxy () groups. These halogens may improve metabolic stability but reduce solubility.
- Diphenylmethyl vs. Other Groups : The diphenylmethyl group, shared with cinnarizine (), likely confers high lipid solubility, favoring blood-brain barrier penetration. This contrasts with p-tolyl () or methyl () substituents, which offer reduced steric hindrance.
Physicochemical Properties
- Solubility: The sulfonyl group improves aqueous solubility relative to non-sulfonylated analogs (e.g., cinnarizine).
- Conformational Stability : The chair conformation of the piperazine ring, stabilized by equatorial substituents (), may enhance target engagement compared to flexible homopiperazine derivatives ().
Biological Activity
1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological effects.
- Molecular Formula : C19H18BrCl2N2O2S
- Molecular Weight : 453.28 g/mol
- CAS Number : 351003-54-8
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A notable study demonstrated that certain piperazine derivatives showed activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Clostridium perfringens .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine | Bacillus cereus | 32 µg/mL |
| This compound | Clostridium perfringens | Not yet determined |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research suggests that similar piperazine derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction. For example, studies have shown that piperazine compounds can disrupt cellular signaling pathways associated with cancer growth .
Case Study: Anticancer Effects
A study focusing on the effect of piperazine derivatives on breast cancer cells revealed that these compounds could induce cell cycle arrest and apoptosis. The mechanism involved the modulation of key proteins in the apoptotic pathway, suggesting a potential therapeutic application in oncology.
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, particularly in the context of anxiety and depression. Some studies indicate that these compounds may act as serotonin receptor modulators, which could be beneficial in treating mood disorders .
Table 2: Neuropharmacological Effects of Piperazine Derivatives
| Compound Name | Effect | Reference |
|---|---|---|
| This compound | Serotonin receptor modulation | Ongoing research |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacterial cells .
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Receptor Interaction : Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects .
Q & A
Q. Tables
| Receptor Binding Affinities of Analogous Compounds |
|---|
| Compound |
| ------------------------ |
| NAN-190 |
| 1-(2-Methoxyphenyl)piperazine |
| GBR 12909 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
